

Molecular docking studies of Isoxazol-5-ylmethanamine with target proteins

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Compound of Interest

Compound Name: Isoxazol-5-ylmethanamine

Cat. No.: B1342167

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A Comparative Guide to the Molecular Docking of **Isoxazol-5-ylmethanamine** Derivatives with Various Protein Targets

This guide provides a comparative analysis of molecular docking studies performed on various derivatives of the isoxazole scaffold. The data presented here is compiled from several research articles, offering insights into the binding affinities and potential inhibitory activities of these compounds against a range of biological targets. This information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Performance Comparison of Isoxazole Derivatives

The following tables summarize the quantitative data from molecular docking studies of different isoxazole derivatives against their respective protein targets. These tables facilitate a clear comparison of the binding affinities, which are crucial in predicting the potential efficacy of these compounds.

Table 1: Docking Performance of Benzofuran-Isoxazole Hybrids Against Microbial and Viral Proteins

Derivative Class	Target Protein	Software	Binding Affinity Range (kcal/mol)
[6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone	COVID-19 Main Protease	Autodock 4.2	-9.37 to -11.63[1]
[6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone	Glucosamine-6-phosphate synthase	Not Specified	Not Specified[1]
[6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone	Aspartic proteinase	Not Specified	Not Specified[1]

Table 2: Docking Performance of Isoxazoline Derivatives Against Bacterial and Inflammatory Targets

Derivative Class	Target Protein (PDB ID)	Software	Notable Binding Energy (kcal/mol)
2,4-dibromo-6-(3-(substitutedphenyl)-4,5-dihydroisoxazol-5-yl)aniline	Cyclooxygenase-2 (3LN1)	Schrodinger Suite Maestro 11.2	-7.89
2,4-dibromo-6-(3-(substitutedphenyl)-4,5-dihydroisoxazol-5-yl)aniline	Cyclooxygenase-1 (3N8V)	Schrodinger Suite Maestro 11.2	-5.78
2,4-dibromo-6-(3-(substitutedphenyl)-4,5-dihydroisoxazol-5-yl)aniline	DNA Gyrase (3U2D)	Schrodinger Suite Maestro 11.2	-3.91

Table 3: Docking Performance of Isoxazole-Carboxamide Derivatives Against Cyclooxygenase (COX) Enzymes

Derivative (Compound ID)	Target Protein	IC50 (nM)	Selectivity Ratio (COX-1/COX-2)
A13 (a 5-methyl-isoxazole derivative)	COX-1	64[2]	4.63[2]
A13 (a 5-methyl-isoxazole derivative)	COX-2	13[2]	4.63[2]

Table 4: Docking Performance of Substituted-Isoxazole Derivatives Against COX-2

Derivative (Compound ID)	Target Protein	Binding Affinity (kcal/mol)	Key Interacting Residues
5b	COX-2	-8.7[3]	Cys41, Ala151, Arg120[3]
5c	COX-2	-8.5[3]	Cys41, Ala151, Arg120[3]
5d	COX-2	-8.4[3]	Cys41, Ala151, Arg120[3]

Table 5: Docking Performance of Isoxazole-Based Molecules Against Heat Shock Protein 90 (Hsp90)

Derivative Class	Target Protein	Software	Binding Energy Range (kcal/mol)	Reference Compound (Luminespib) Binding Energy (kcal/mol)
ZINC database isoxazole-based molecules	Hsp90	Not Specified	-8.00 to -8.42[4]	-7.95[4]

Experimental Protocols

The methodologies for molecular docking studies, as cited in the referenced literature, generally follow a standardized workflow. Below is a detailed, synthesized protocol.

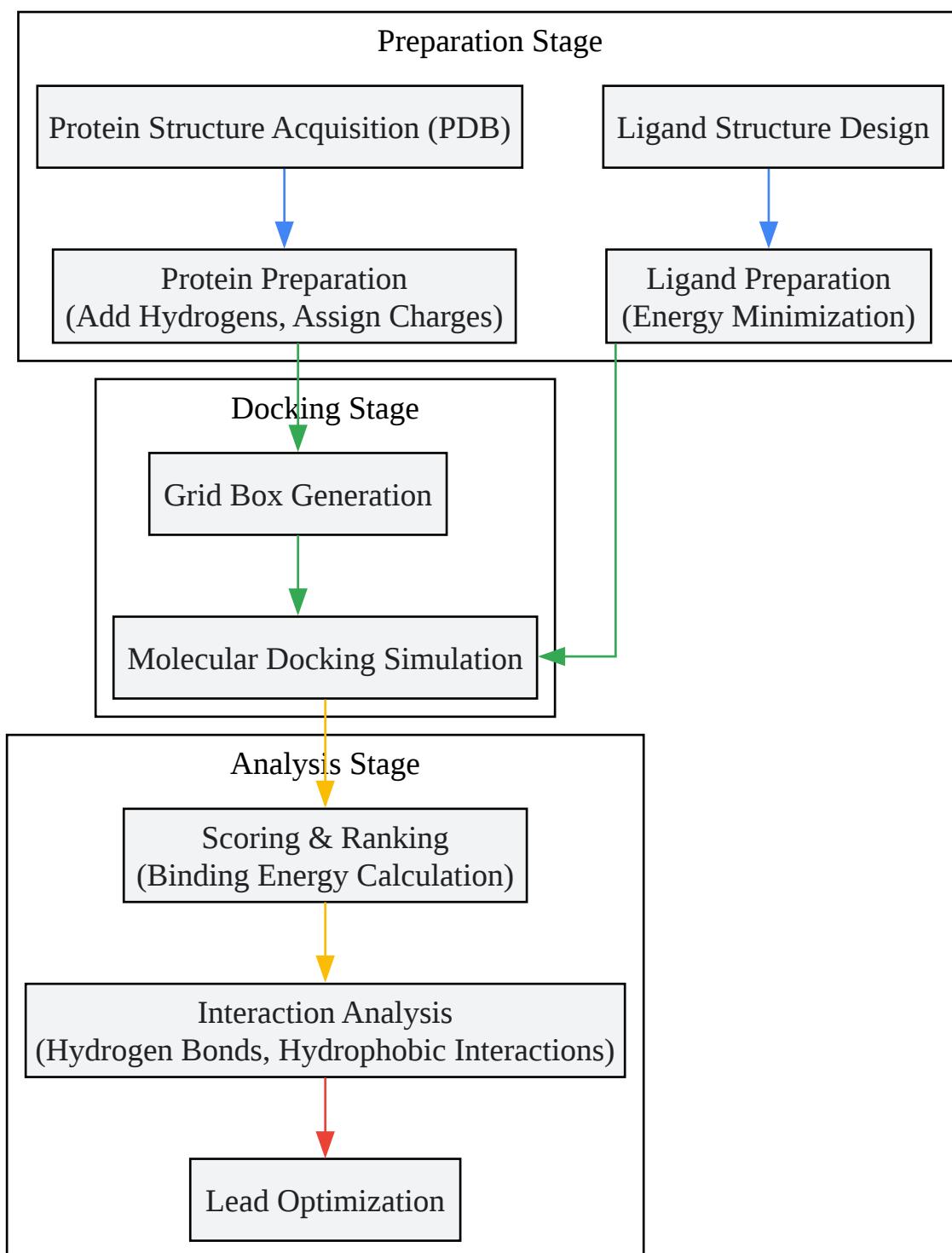
General Molecular Docking Protocol

- Protein Preparation:
 - The three-dimensional crystal structure of the target protein is obtained from a protein database such as the Protein Data Bank (PDB).
 - Water molecules and any co-crystallized ligands are typically removed from the protein structure.
 - Hydrogen atoms are added to the protein, and charges are assigned.
 - The protein structure is then energy minimized to relieve any steric clashes.
- Ligand Preparation:
 - The 2D structures of the isoxazole derivatives are drawn using chemical drawing software.
 - These 2D structures are converted to 3D structures.
 - The ligands are then energy minimized, and appropriate charges are assigned.

- Grid Generation and Docking:
 - A binding site on the target protein is defined, often based on the location of a known inhibitor or an active site predicted by bioinformatics tools.
 - A grid box is generated around this binding site to define the space where the docking algorithm will search for favorable ligand conformations.
 - Molecular docking is performed using software such as AutoDock, Schrodinger Suite, or PyMOL.^{[2][5]} The software samples a large number of possible conformations and orientations of the ligand within the binding site.
- Scoring and Analysis:
 - The software calculates a binding energy or docking score for each conformation, which estimates the binding affinity between the ligand and the protein. The most favorable (lowest energy) poses are then analyzed.
 - The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the basis of the binding affinity.

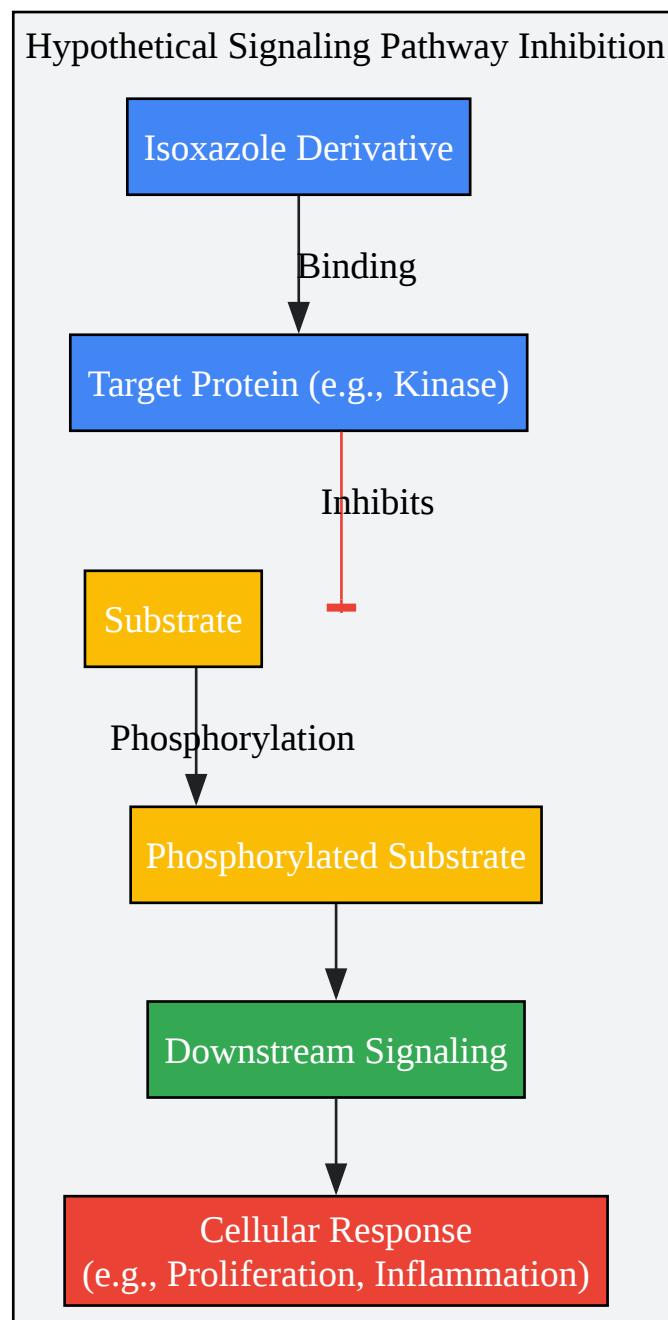
Visualizations

The following diagrams illustrate a typical workflow for a molecular docking study and a hypothetical signaling pathway that could be influenced by the binding of an isoxazole derivative to a target protein.



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Caption: A generalized workflow for a molecular docking study.



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Caption: Inhibition of a signaling pathway by an isoxazole derivative.

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